molecular formula C16H16N6OS B11292155 2-{4-[3-(Thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine

2-{4-[3-(Thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine

Cat. No.: B11292155
M. Wt: 340.4 g/mol
InChI Key: PXEMIGZUPRDUMJ-UHFFFAOYSA-N
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Description

The compound 2-{4-[3-(Thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a pyrimidine core linked to a piperazine ring. The piperazine is further substituted with a 3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl group. This structure combines electron-rich aromatic systems (pyrimidine, thiophene) with a flexible piperazine spacer, making it a candidate for diverse biological interactions. Its molecular formula is C21H22N4O3S, with a molecular weight of 410.49 g/mol .

Key structural features include:

  • Piperazine linker: A six-membered diamine ring that enhances solubility and provides conformational flexibility.
  • Thiophene-pyrazole-carbonyl moiety: A fused heterocyclic system (thiophene-pyrazole) with a carbonyl group, introducing both lipophilic and hydrogen-bonding capabilities.

Properties

Molecular Formula

C16H16N6OS

Molecular Weight

340.4 g/mol

IUPAC Name

(4-pyrimidin-2-ylpiperazin-1-yl)-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone

InChI

InChI=1S/C16H16N6OS/c23-15(13-11-12(19-20-13)14-3-1-10-24-14)21-6-8-22(9-7-21)16-17-4-2-5-18-16/h1-5,10-11H,6-9H2,(H,19,20)

InChI Key

PXEMIGZUPRDUMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NNC(=C3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(Thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the Thiophene Group: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Formation of the Piperazine Moiety: Piperazine can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Coupling with Pyrimidine: The final step involves the coupling of the piperazine derivative with a pyrimidine ring, which can be facilitated by nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(Thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-{4-[3-(Thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[3-(Thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine involves its interaction with specific molecular targets, such as acetylcholinesterase. The compound binds to the active site of the enzyme, inhibiting its activity and thereby increasing the levels of acetylcholine in the brain. This can help alleviate symptoms of neurodegenerative diseases like Alzheimer’s .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Linked Heterocycles from Molecules (2012)

and describe compounds with piperazine-linked benzo[b]thiophene-propanone/propanol derivatives. While these share the piperazine scaffold, their core structures and substituents differ significantly:

Compound ID/Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences vs. Target Compound Melting Point (°C)
6c () Not reported Not reported Benzo[b]thiophene-propanone core; 4-fluorophenyl substituent 131–132
8c () Not reported Not reported Benzo[b]thiophene-propanol core; 4-fluorophenyl substituent Not reported
Target Compound (E687-0520) C21H22N4O3S 410.49 Pyrimidine core; thiophene-pyrazole-carbonyl substituent Not reported

Key Observations :

  • Core Structure: The target compound’s pyrimidine core contrasts with the benzo[b]thiophene systems in and .
  • Substituent Effects : The thiophene-pyrazole-carbonyl group in the target compound introduces greater steric bulk and lipophilicity compared to the simpler fluorophenyl or methoxyphenyl groups in . This may influence pharmacokinetic properties like membrane permeability.
  • Functional Groups: The carbonyl group in the target compound (vs. propanol in ) increases electrophilicity, making it more reactive toward nucleophiles such as amino or thiol groups in enzymes .

Pyrazolo-Pyrimidine/Thieno-Pyrimidine Hybrid ()

The compound 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine features a fused pyrazolo-pyrimidine and thieno-pyrimidine system. Unlike the target compound, it lacks a piperazine linker but shares a pyrimidine backbone.

Comparison Highlights :

  • Electronic Properties: The fused thieno-pyrimidine system in is highly conjugated, leading to extended π-electron delocalization. This contrasts with the target compound’s isolated pyrimidine and thiophene rings, which may reduce overall planarity.
  • Synthetic Pathway : employs a Vilsmeier–Haack reaction for formylation, followed by cyclization with ammonium carbonate. The target compound’s synthesis (inferred from ) likely involves coupling a pre-formed thiophene-pyrazole-carbonyl intermediate to a piperazine-pyrimidine precursor.

Piperazine-Pyrimidine Derivatives with Varied Substituents

2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine ()

This compound replaces the thiophene-pyrazole group with a benzodioxolylmethyl substituent.

Property Target Compound Compound
Substituent Thiophene-pyrazole-carbonyl Benzodioxolylmethyl
Hydrogen Bonding Moderate (carbonyl, pyrazole N–H) High (benzodioxole oxygen atoms)
Lipophilicity (logP) Likely higher Lower due to polar oxygen atoms
Letermovir ()

Letermovir, an antiviral agent, shares a piperazine-pyrimidine backbone but incorporates a trifluoromethylphenyl group and a methoxyphenyl substituent.

Property Target Compound Letermovir
Molecular Weight 410.49 g/mol 572.55 g/mol
Key Substituents Thiophene-pyrazole-carbonyl Trifluoromethyl, methoxyphenyl
Solubility Not reported Very slightly soluble in water

Letermovir’s higher molecular weight and trifluoromethyl group enhance metabolic stability but reduce solubility, illustrating how substituent choice balances pharmacokinetic parameters .

Structural and Functional Implications

Hydrogen Bonding and Crystal Packing

The target compound’s pyrimidine and carbonyl groups can act as hydrogen-bond acceptors, while the pyrazole N–H serves as a donor. This contrasts with:

  • Compounds: Propanone/propanol derivatives rely on ketone/alcohol groups for H-bonding.
  • Compound : Benzodioxole oxygens provide strong H-bond acceptor sites.

Crystal packing patterns (via Mercury CSD, ) would differ due to these variations, affecting solubility and stability .

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